An In-depth Technical Guide to the Water Solubility of Sulfo-Cyanine5.5 Maleimide for Bioconjugation
An In-depth Technical Guide to the Water Solubility of Sulfo-Cyanine5.5 Maleimide for Bioconjugation
This guide provides a comprehensive technical overview of the water solubility of sulfo-Cyanine5.5 maleimide, a key fluorescent dye in modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing its use in aqueous environments, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Sulfo-Cyanine5.5 Maleimide in Bioconjugation
Sulfo-Cyanine5.5 maleimide is a far-red fluorescent dye that has become an indispensable tool for labeling biomolecules.[1] Its maleimide functional group enables the specific covalent attachment to sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[1] The key to its widespread adoption in biological applications lies in the "sulfo" prefix, denoting the presence of sulfonate groups. These groups confer high water solubility, a critical feature for labeling sensitive proteins and other biomolecules in their native aqueous environments without resorting to organic co-solvents that could induce denaturation.[1] The dye's far-red to near-infrared (NIR) emission spectrum is another significant advantage, as it minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications.[1]
Physicochemical Properties and Water Solubility
The inherent hydrophilicity of sulfo-Cyanine5.5 maleimide is a direct result of its chemical structure, which incorporates multiple sulfonate (SO₃⁻) groups. These charged moieties readily interact with polar water molecules, facilitating dissolution in aqueous buffers.
The Role of Sulfonation
Cyanine dyes, in their non-sulfonated forms, are often sparingly soluble in water and require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for bioconjugation reactions. The introduction of sulfonate groups dramatically enhances their aqueous solubility, making them ideal for labeling delicate proteins that are sensitive to organic solvents.[1] Sulfo-Cyanine5.5 derivatives, with their multiple sulfo groups, exhibit high water solubility, making them a perfect choice for labeling proteins, nanoparticles, and other highly hydrophilic biopolymers.[2][3]
Qualitative and Quantitative Solubility
While manufacturer datasheets consistently describe the water solubility of sulfo-Cyanine5.5 maleimide as "good" or "high," a precise quantitative value for its solubility limit (e.g., in mg/mL or mM) is not widely published.[2][4] However, for most practical bioconjugation applications, the achievable concentrations in aqueous buffers are more than sufficient. The dye is also soluble in polar organic solvents such as DMSO and DMF.[4]
Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cyanine5.5 Maleimide
| Property | Value | Source(s) |
| Appearance | Dark colored solid | [2] |
| Molecular Formula | C₄₆H₄₅K₃N₄O₁₅S₄ | [2] |
| Molecular Weight | 1139.43 Da | [2] |
| Solubility | Good in water, DMSO, DMF | [2] |
| Excitation Maximum (λex) | ~673-675 nm | [2][5] |
| Emission Maximum (λem) | ~691-694 nm | [2][5] |
| Extinction Coefficient | ~190,000 - 235,000 M⁻¹cm⁻¹ | [2][5] |
| Storage | -20°C in the dark, desiccated | [3][4] |
Factors Influencing Aqueous Stability and Reactivity
The successful use of sulfo-Cyanine5.5 maleimide in bioconjugation hinges on understanding the factors that affect its stability and reactivity in aqueous solutions.
pH
The pH of the reaction buffer is a critical parameter. The maleimide group's reactivity towards thiols is optimal in the pH range of 6.5 to 7.5.[5] At pH values below 6.5, the reaction rate is significantly slower, while at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it non-reactive. The fluorescence of the sulfo-Cyanine5.5 dye itself, however, is stable over a broader pH range of 4 to 10.[5]
Reducing Agents
For efficient labeling of proteins, it is often necessary to reduce disulfide bonds to generate free sulfhydryl groups. Reagents such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) are commonly used for this purpose.[6] It is crucial to remove any excess reducing agent, particularly DTT which contains a free thiol, before adding the maleimide dye to prevent it from reacting with the reducing agent instead of the protein. TCEP is often preferred as it does not contain a thiol group and does not need to be removed prior to conjugation.
Dye Aggregation
Cyanine dyes, including sulfo-Cyanine5.5, can form aggregates in aqueous solutions, especially at high concentrations.[7][8][9][10] Aggregation can lead to a decrease in fluorescence quantum yield and a shift in the absorption spectrum.[7] The high water solubility of sulfo-Cyanine5.5 maleimide helps to minimize this issue. However, to further mitigate the risk of aggregation, it is advisable to prepare stock solutions in a suitable organic solvent like DMSO and then add the stock solution to the aqueous reaction buffer with vigorous mixing.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the dissolution and use of sulfo-Cyanine5.5 maleimide for protein labeling.
Preparation of a Stock Solution
Rationale: Preparing a concentrated stock solution in an organic solvent ensures complete dissolution and allows for accurate and convenient addition to the aqueous reaction mixture.
Materials:
-
Sulfo-Cyanine5.5 maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of sulfo-Cyanine5.5 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the dye is completely dissolved. The solution should be a clear, dark blue color.
-
For storage, aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[11]
Protein Preparation and Reduction of Disulfide Bonds
Rationale: To ensure the availability of free thiol groups for labeling, disulfide bonds within the protein must be reduced.
Materials:
-
Protein to be labeled
-
Reaction buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4; 10-100 mM Tris, pH 7-7.5; 10-100 mM HEPES, pH 7-7.5)[12]
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (if using DTT)
Procedure:
-
Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL. The buffer should be free of any primary amines (like Tris, if labeling is intended for amines) or thiols.[12]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If DTT is used, the excess DTT must be removed using a desalting column pre-equilibrated with the reaction buffer.[6]
Bioconjugation Reaction
Rationale: This step involves the covalent attachment of the sulfo-Cyanine5.5 maleimide to the free thiol groups on the protein.
Materials:
-
Reduced protein solution
-
Sulfo-Cyanine5.5 maleimide stock solution
Procedure:
-
Add the sulfo-Cyanine5.5 maleimide stock solution to the reduced protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point, but the optimal ratio should be determined empirically for each specific protein.[13][14]
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
The reaction can be quenched by adding a thiol-containing reagent like 2-mercaptoethanol or N-acetylcysteine.
Purification of the Labeled Protein
Rationale: It is essential to remove any unreacted dye from the labeled protein to ensure accurate downstream quantification and to prevent background fluorescence.
Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: This method can also be used, but it is generally slower than SEC.
-
Spin Columns: For smaller sample volumes, spin columns are a convenient and rapid purification method.
Visualization of Key Processes
Chemical Structure of Sulfo-Cyanine5.5 Maleimide
Caption: A simplified representation of the sulfo-Cyanine5.5 maleimide structure.
Bioconjugation Workflow
Caption: A typical workflow for labeling a protein with sulfo-Cyanine5.5 maleimide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient reduction of disulfide bonds.- Hydrolysis of the maleimide group (pH too high).- Presence of thiol-containing substances in the buffer.- Low protein concentration. | - Increase the concentration of the reducing agent or the incubation time.- Ensure the reaction pH is between 6.5 and 7.5.- Use a fresh, thiol-free buffer.- Concentrate the protein to >1 mg/mL. |
| Precipitation during Reaction | - Dye aggregation.- Protein instability. | - Add the dye stock solution to the protein solution slowly while vortexing.- Optimize the buffer conditions for protein stability. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a more efficient purification method (e.g., a longer SEC column). |
Conclusion
The high water solubility of sulfo-Cyanine5.5 maleimide, conferred by its sulfonate groups, makes it an exceptional fluorescent probe for bioconjugation in aqueous environments. By understanding the key parameters that influence its solubility, stability, and reactivity—particularly pH and the presence of reducing agents—researchers can achieve efficient and specific labeling of thiol-containing biomolecules. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful application of this versatile dye in a wide range of research and development endeavors.
References
- Application Notes and Protocols for Sulfo-Cyanine5.5 Maleimide in Fluorescence Microscopy - Benchchem. (n.d.).
- sulfo-Cyanine5 maleimide | CAS#:2242791-82-6. (n.d.). Lumiprobe.
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Sulfo-Cyanine 5.5 maleimide (A270287). (n.d.). Antibodies.com. Retrieved February 7, 2026, from [Link]
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Maleimide CYanine labels. (n.d.). Interchim. Retrieved February 7, 2026, from [Link]
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sulfo-Cyanine5.5. (n.d.). AxisPharm. Retrieved February 7, 2026, from [Link]
- sulfo-Cyanine5.5 maleimide | CAS#:2183440-58-4 (potassium salt). (n.d.). Lumiprobe.
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Labeling L11-S87C with the Cy5 maleimide dye. (n.d.). Retrieved February 7, 2026, from [Link]
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Aggregates of cyanine dyes: Photographic problems. (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]
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SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS. (2025, February 17). Retrieved February 7, 2026, from [Link]
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Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023, May 18). PMC - PubMed Central. Retrieved February 7, 2026, from [Link]
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Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution | Request PDF. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
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Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
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